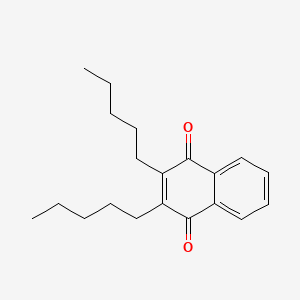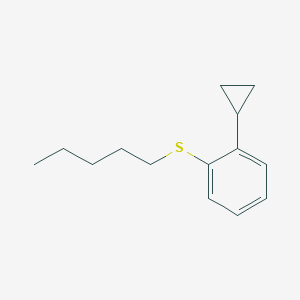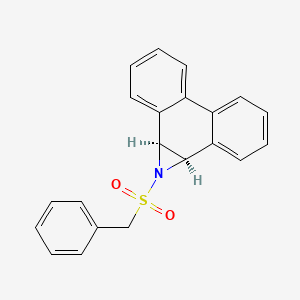
Lithium (3-cyanopyridin-4-yl)methanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium (3-cyanopyridin-4-yl)methanide is an organolithium compound that features a lithium atom bonded to a 3-cyanopyridin-4-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of lithium (3-cyanopyridin-4-yl)methanide typically involves the lithiation of 3-cyanopyridine. This can be achieved through the reaction of 3-cyanopyridine with a strong base such as n-butyllithium (n-BuLi) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows:
3-Cyanopyridine+n-BuLi→Lithium (3-cyanopyridin-4-yl)methanide
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions to ensure safety and efficiency, particularly given the reactivity of organolithium compounds.
Analyse Chemischer Reaktionen
Types of Reactions: Lithium (3-cyanopyridin-4-yl)methanide can undergo various types of chemical reactions, including:
Nucleophilic Addition: The compound can act as a nucleophile, adding to electrophilic centers in other molecules.
Substitution Reactions: It can participate in substitution reactions, where the lithium atom is replaced by another group.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents such as aldehydes or ketones can be used, typically under anhydrous conditions.
Substitution Reactions: Halogenated compounds are common substrates, with reactions often carried out in polar aprotic solvents.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in cross-coupling reactions.
Major Products: The products of these reactions depend on the specific substrates and conditions used. For example, nucleophilic addition to an aldehyde would yield a secondary alcohol, while a Suzuki-Miyaura coupling would produce a biaryl compound.
Wissenschaftliche Forschungsanwendungen
Lithium (3-cyanopyridin-4-yl)methanide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Its derivatives may be explored for potential biological activity, although specific applications are still under investigation.
Medicine: Research into its potential medicinal properties is ongoing, with interest in its use as a building block for drug development.
Industry: It may be used in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism by which lithium (3-cyanopyridin-4-yl)methanide exerts its effects involves its role as a nucleophile. The lithium atom stabilizes the negative charge on the carbon atom, allowing it to attack electrophilic centers in other molecules. This reactivity is facilitated by the electron-withdrawing cyano group, which further stabilizes the negative charge.
Vergleich Mit ähnlichen Verbindungen
- Lithium (2-cyanopyridin-4-yl)methanide
- Lithium (3-cyanopyridin-2-yl)methanide
- Lithium (4-cyanopyridin-3-yl)methanide
Comparison: Lithium (3-cyanopyridin-4-yl)methanide is unique due to the position of the cyano group on the pyridine ring, which influences its reactivity and stability. Compared to its isomers, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
109355-91-1 |
|---|---|
Molekularformel |
C7H5LiN2 |
Molekulargewicht |
124.1 g/mol |
IUPAC-Name |
lithium;4-methanidylpyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5N2.Li/c1-6-2-3-9-5-7(6)4-8;/h2-3,5H,1H2;/q-1;+1 |
InChI-Schlüssel |
LPHJATWCGAAMJB-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[CH2-]C1=C(C=NC=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,3-Diphenyl-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14336401.png)
![1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B14336407.png)

![2,2'-[(3-Bromopropane-1,2-diyl)bis(oxymethylene)]bis(oxirane)](/img/structure/B14336414.png)
![N-[(Dichloroacetyl)oxy]benzenecarboximidoyl chloride](/img/structure/B14336418.png)
![2-{[(6-Hydroxyhexyl)oxy]carbonyl}-2-methylcyclohexane-1-carboxylate](/img/structure/B14336424.png)
![Acetic acid, [(3-methyl-3-butenyl)oxy]-](/img/structure/B14336426.png)

![1-Chloro-4-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14336438.png)

![2-{6-[2-(4-Fluorophenyl)ethyl]pyridin-3-YL}-5-pentylpyrimidine](/img/structure/B14336451.png)

